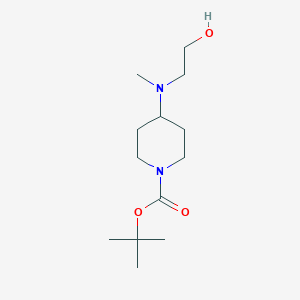

Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate

Descripción general

Descripción

“Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H26N2O3 . It is a type of 4-aryl piperidine .

Synthesis Analysis

The synthesis of similar piperidone analogs has been described in the literature . A safe, scalable process via a Reformatsky-type reaction of iminium salt followed by Red-Al reduction has been reported .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate” has been analyzed using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . The compound has a molecular weight of 258.36 g/mol .

Chemical Reactions Analysis

The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 258.36 g/mol, an XLogP3-AA of 1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 .

Aplicaciones Científicas De Investigación

Tuberculosis Treatment Research

This compound has been identified as part of a process that generates proton motive force, which is essential for the survival of Mycobacterium tuberculosis under hypoxic conditions present within infected granulomas .

PROTAC Development

It serves as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation, which is a novel approach in drug discovery and therapeutic interventions .

Organic Synthesis Building Blocks

Piperidine derivatives like this compound are used as building blocks in the synthesis of various organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Enzymatic Kinetic Resolution

The compound’s derivatives have been studied for enzymatic kinetic resolution via lipase-catalyzed transesterification reactions, leading to the production of optically pure enantiomers .

Anticancer Agent Research

Piperidine derivatives are utilized in anticancer research due to their potential as anticancer agents .

Alzheimer’s Disease Therapy

These derivatives are also explored for their use in Alzheimer’s disease therapy due to their pharmacological properties .

Antimicrobial and Antifungal Applications

Their antimicrobial and antifungal properties make them valuable in the development of new antibiotics and treatments for fungal infections .

Analgesic and Anti-inflammatory Research

Piperidine derivatives are investigated for their analgesic and anti-inflammatory effects, which could lead to new pain relief medications .

Mecanismo De Acción

Target of Action

Similar compounds have been used as semi-flexible linkers in protac (proteolysis targeting chimeras) development for targeted protein degradation .

Mode of Action

The compound interacts with its targets by serving as a linker in PROTAC development . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The formation of the ternary complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Result of Action

The result of the action of Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate, when used as a linker in PROTACs, is the degradation of the target protein . This can lead to the modulation of cellular processes depending on the function of the degraded protein.

Action Environment

The action, efficacy, and stability of Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate can be influenced by various environmental factors. These may include the cellular environment, presence of the target protein and E3 ligase, and conditions affecting the ubiquitin-proteasome system .

Propiedades

IUPAC Name |

tert-butyl 4-[2-hydroxyethyl(methyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-7-5-11(6-8-15)14(4)9-10-16/h11,16H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHVOWADPHQJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

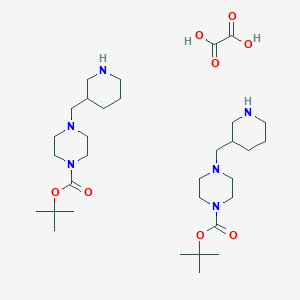

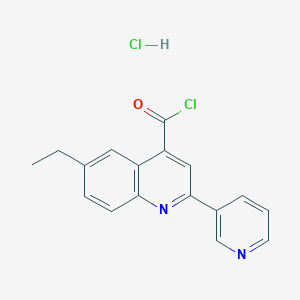

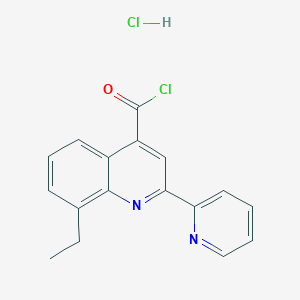

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1396776.png)

![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride](/img/structure/B1396780.png)

![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)

![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/structure/B1396786.png)

![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)

![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)

![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)

![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1396796.png)